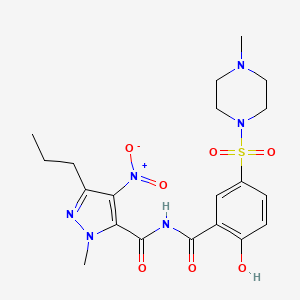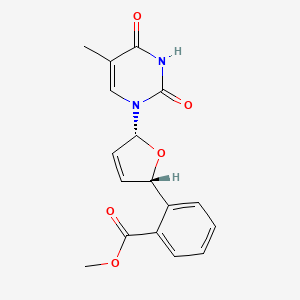
5'-Benzoyl-2',3'-didehydro-3'-deoxythymidine(5'-benzoyl-d4t)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Benzoyl-2’,3’-didehydro-3’-deoxythymidine, also known as 5’-benzoyl-d4T, is a synthetic nucleoside analog. It is structurally related to thymidine and is used primarily as a reference standard in pharmaceutical research. This compound is a derivative of stavudine, an antiretroviral medication used to treat HIV/AIDS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5’-benzoyl-2’,3’-didehydro-3’-deoxythymidine typically involves the use of 5-methyluridine as a starting material. The process includes several key steps:
Mesylation: 5-methyluridine is treated with mesyl chloride in the presence of an organic base to mesylate the 2’,3’, and 5’ hydroxy groups.
Formation of Anhydro Compound: The mesylated product is treated with hydroxide to form the 2,2’-anhydro compound.
Benzoate Substitution: The 5’-mesyl group is displaced with benzoate anion, followed by hydrobromination to yield the 5’-benzoyl-2’-bromo compound.
Reduction: The 5’-benzoyl-2’-bromo compound is reduced in the presence of zinc to produce the 5’-benzoate ester of d4T.
Deprotection: The final step involves deprotecting the 5’-benzoate ester to obtain 5’-benzoyl-2’,3’-didehydro-3’-deoxythymidine.
Industrial Production Methods
The industrial production of 5’-benzoyl-2’,3’-didehydro-3’-deoxythymidine follows a similar synthetic route but is optimized for large-scale production. This involves the use of efficient and practical deprotection, isolation, and purification procedures to ensure high yield and purity .
Chemical Reactions Analysis
5’-Benzoyl-2’,3’-didehydro-3’-deoxythymidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reagents like zinc to yield reduced derivatives.
Substitution: The benzoate group can be substituted with other functional groups using appropriate nucleophiles.
Common reagents used in these reactions include mesyl chloride, hydroxide, benzoate anion, and zinc. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5’-Benzoyl-2’,3’-didehydro-3’-deoxythymidine is used in various scientific research applications, including:
Pharmaceutical Research: It serves as a reference standard for the analysis and quality control of stavudine and related compounds.
Biological Studies: This compound is used in studies investigating the mechanisms of action and metabolism of nucleoside analogs.
Medicinal Chemistry: Researchers use it to develop and test new antiretroviral drugs and other therapeutic agents.
Industrial Applications: It is employed in the synthesis of other nucleoside analogs and related compounds
Mechanism of Action
The mechanism of action of 5’-benzoyl-2’,3’-didehydro-3’-deoxythymidine involves its incorporation into DNA during replication. This incorporation leads to chain termination, thereby inhibiting the replication of viral DNA. The molecular targets include viral reverse transcriptase and DNA polymerase enzymes. The pathways involved in its action are similar to those of other nucleoside analogs used in antiviral therapy .
Comparison with Similar Compounds
5’-Benzoyl-2’,3’-didehydro-3’-deoxythymidine is similar to other nucleoside analogs such as:
Stavudine (d4T): Both compounds share a similar structure, but 5’-benzoyl-d4T has a benzoyl group at the 5’ position.
Zidovudine (AZT): Another nucleoside analog used in HIV treatment, differing in its chemical structure and specific functional groups.
Lamivudine (3TC): A nucleoside analog with a different structure but similar antiviral activity.
The uniqueness of 5’-benzoyl-2’,3’-didehydro-3’-deoxythymidine lies in its specific modifications, which can influence its pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C17H16N2O5 |
|---|---|
Molecular Weight |
328.32 g/mol |
IUPAC Name |
methyl 2-[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]benzoate |
InChI |
InChI=1S/C17H16N2O5/c1-10-9-19(17(22)18-15(10)20)14-8-7-13(24-14)11-5-3-4-6-12(11)16(21)23-2/h3-9,13-14H,1-2H3,(H,18,20,22)/t13-,14+/m0/s1 |
InChI Key |
LBVJKAPOOKVMOI-UONOGXRCSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)C3=CC=CC=C3C(=O)OC |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)C3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



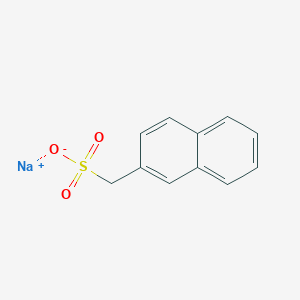
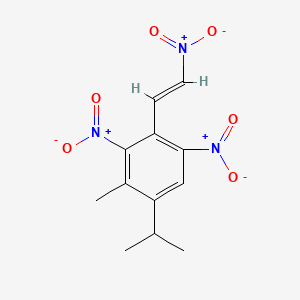

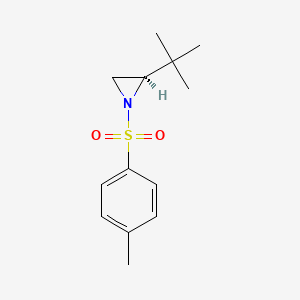
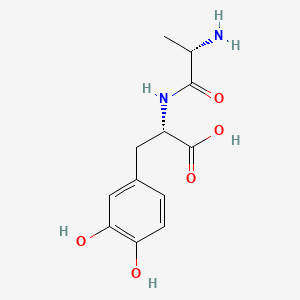
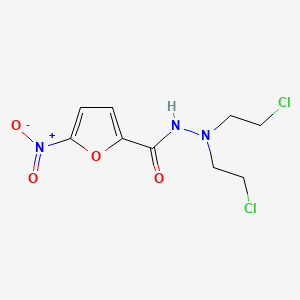
![N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide](/img/structure/B13827151.png)
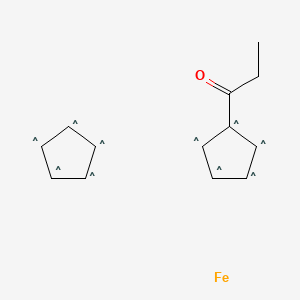
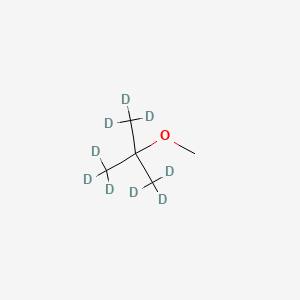

![[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13827174.png)

